4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of halogenated aromatic compounds, specifically:
[] Sigma-Aldrich product page for 4-Bromo-2-fluorophenol: [2] Research article on the synthesis and characterization of iodoanisoles for OLEDs:
4-Br-2-F-phenol can also act as a precursor for the synthesis of various biologically active molecules, including:
4-Bromo-2-fluorophenol is an organic compound with the molecular formula and a molecular weight of 191 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a phenolic ring, which significantly influences its chemical reactivity and biological properties. This compound appears as a colorless to pale yellow liquid and has a boiling point of approximately 79 °C at reduced pressure (7 mmHg) and a flash point of 98 °C .
4-Bromo-2-fluorophenol itself is not known to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with potential biological activities.
4-Bromo-2-fluorophenol is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation [].
4-Bromo-2-fluorophenol has been studied for its potential biological activities. It serves as a precursor in the synthesis of compounds that exhibit inhibitory activity against cyclooxygenase-2, an enzyme involved in inflammatory processes. Its lipophilicity may enhance its bioavailability in biological systems, although specific pharmacological effects are largely dependent on the derivatives synthesized from it .
The primary synthesis method for 4-Bromo-2-fluorophenol involves bromination of 2-fluorophenol. The process typically includes:
4-Bromo-2-fluorophenol is primarily used as:
Its unique structure allows it to serve as an intermediate in the development of pharmaceuticals and agrochemicals.
Studies have shown that 4-Bromo-2-fluorophenol does not exhibit significant intramolecular hydrogen bonding between its hydroxyl and fluorine moieties. Instead, spin-spin coupling observed in nuclear magnetic resonance studies is attributed to through-space interactions mediated by electron cloud overlap between hydrogen and fluorine atoms. This finding has implications for understanding its reactivity and interactions with other molecules.
Several compounds share structural similarities with 4-Bromo-2-fluorophenol, including:
Compound | Key Features | Unique Aspects |
---|---|---|
4-Bromo-2-fluorophenol | Bromine and fluorine substituents | High lipophilicity, useful in synthesis |
2-Fluorophenol | Only fluorine substituent | Simpler reactivity profile |
4-Chloro-2-fluorophenol | Chlorine replaces bromine | Different nucleophilic substitution behavior |
4-Iodo-2-fluorophenol | Iodine replaces bromine | Increased reactivity due to iodine |
The unique combination of both bromine and fluorine in 4-Bromo-2-fluorophenol enhances its utility in synthetic chemistry compared to its analogs, making it a valuable compound for research and industrial applications .